1-Chloropyrrolidine-2,5-dione;methylsulfanylmethylbenzene
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Overview
Description
Preparation Methods
1-Chloropyrrolidine-2,5-dione is typically synthesized from succinimide by treatment with chlorine sources such as sodium hypochlorite or t-butylhypochlorite . The reaction conditions involve maintaining a controlled temperature and pH to ensure the selective chlorination of the nitrogen atom. Industrial production methods often involve large-scale chlorination processes using similar reagents and conditions .
Methylsulfanylmethylbenzene can be synthesized through the reaction of benzyl chloride with sodium methylsulfide in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
1-Chloropyrrolidine-2,5-dione undergoes various types of reactions, including:
Chlorination: It acts as a chlorinating agent, transferring the chlorine atom to electron-rich substrates such as aromatic compounds.
Oxidation: It can oxidize primary and secondary alcohols to aldehydes and ketones, respectively.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include sodium hypochlorite, t-butylhypochlorite, and various organic solvents. Major products formed from these reactions include chlorinated aromatic compounds, aldehydes, ketones, and substituted pyrrolidinediones .
Scientific Research Applications
1-Chloropyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a chlorinating agent and mild oxidant in organic synthesis.
Medicine: It serves as a pharmaceutical intermediate in the production of antibiotics.
Industry: It is used in the production of rubber additives and as a swimming pool disinfectant.
Methylsulfanylmethylbenzene is used as a precursor in the synthesis of various sulfur-containing compounds, which have applications in pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of 1-chloropyrrolidine-2,5-dione involves the transfer of the chlorine atom to electron-rich substrates, resulting in the formation of chlorinated products. The N–Cl bond in the compound is highly reactive, making it an effective chlorinating agent . In oxidation reactions, it acts as a mild oxidant, converting alcohols to aldehydes and ketones .
Methylsulfanylmethylbenzene undergoes nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles, leading to the formation of various sulfur-containing compounds .
Comparison with Similar Compounds
1-Chloropyrrolidine-2,5-dione is similar to other N-halosuccinimides, such as N-bromosuccinimide and N-iodosuccinimide . These compounds share similar reactivity patterns and are used as halogenating agents in organic synthesis. 1-chloropyrrolidine-2,5-dione is unique in its mild oxidizing properties and its ability to selectively chlorinate electron-rich substrates .
Similar compounds include:
N-Bromosuccinimide: Used for bromination reactions.
N-Iodosuccinimide: Used for iodination reactions.
Chloramine-T: Another chlorinating agent with broader applications.
Methylsulfanylmethylbenzene is similar to other thioethers, such as ethyl methyl sulfide and dimethyl sulfide . These compounds share similar reactivity patterns and are used as precursors in the synthesis of sulfur-containing compounds.
Properties
CAS No. |
65824-49-9 |
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Molecular Formula |
C12H14ClNO2S |
Molecular Weight |
271.76 g/mol |
IUPAC Name |
1-chloropyrrolidine-2,5-dione;methylsulfanylmethylbenzene |
InChI |
InChI=1S/C8H10S.C4H4ClNO2/c1-9-7-8-5-3-2-4-6-8;5-6-3(7)1-2-4(6)8/h2-6H,7H2,1H3;1-2H2 |
InChI Key |
GZPTVBWRGKZTAR-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=CC=CC=C1.C1CC(=O)N(C1=O)Cl |
Origin of Product |
United States |
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